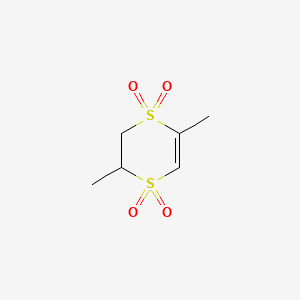

2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide

描述

属性

CAS 编号 |

58951-08-9 |

|---|---|

分子式 |

C6H10O4S2 |

分子量 |

210.3 g/mol |

IUPAC 名称 |

2,5-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |

InChI |

InChI=1S/C6H10O4S2/c1-5-3-12(9,10)6(2)4-11(5,7)8/h3,6H,4H2,1-2H3 |

InChI 键 |

WICDRHMSCYGNQI-UHFFFAOYSA-N |

规范 SMILES |

CC1CS(=O)(=O)C(=CS1(=O)=O)C |

产品来源 |

United States |

准备方法

Acid-Catalyzed Condensation Method

This method, detailed in patent EP0053494B1, involves the condensation of an α-hydroxyketone with a 1,2-dithiol in the presence of an acid catalyst. The reaction proceeds with the elimination of water, which is removed azeotropically to drive the reaction to completion.

- Acid catalysts: p-toluenesulfonic acid, methanesulfonic acid, naphthalenesulfonic acid, or polyphosphoric acid.

- Solvents: aromatic hydrocarbons such as benzene, toluene, or xylene.

- Temperature: from 0°C (sometimes below room temperature) up to reflux temperatures (~180°C).

- Water removal: azeotropic distillation using the solvent medium.

$$

\text{α-Hydroxyketone} + \text{1,2-dithiol} \xrightarrow[\text{solvent}]{\text{acid catalyst, azeotropic water removal}} \text{2,3-dihydro-1,4-dithiin} + H_2O

$$

The product dithiin can then be oxidized by conventional oxidizing agents (e.g., peracids) to yield the tetraoxide.

| Entry | α-Hydroxyketone | 1,2-Dithiol | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Propioin (4-hydroxy-3-hexanone) | 3-(1-methylethoxy)-propane-1,2-dithiol | 5,6-diethyl-2,3-dihydro-2-(1-methylethoxy)methyl-1,4-dithiin | 23 | Greenish oil, b.p. 80–100°C/0.2 mmHg |

| 2 | Propioin | 3-propoxypropane-1,2-dithiol | 5,6-diethyl-2,3-dihydro-2-propoxymethyl-1,4-dithiin | 42 | Greenish oil, b.p. 110–111.5°C/0.2 mmHg |

| 3 | Propioin | Dodecane-1,2-dithiol | 2-decyl-5,6-diethyl-2,3-dihydro-1,4-dithiin | 58 | Undistillable oil |

These examples demonstrate the versatility of the acid-catalyzed condensation method with various dithiols and α-hydroxyketones, yielding substituted dihydro-1,4-dithiins that can be further oxidized.

Ring Expansion of 1,3-Dithiolanes (Parham Method)

An alternative and often preferred method for preparing substituted 1,4-dithiins is the ring expansion of 1,3-dithiolanes derived from α-halocarbonyl compounds. This method, pioneered by Parham, involves:

- Formation of a 1,3-dithiolane by condensation of ethane-1,2-dithiol with a suitable α-halocarbonyl precursor.

- Ring expansion via a 1,2-sulfur migration through a cyclic sulfonium intermediate.

- Elimination of the halide to form the 1,4-dithiin ring.

This approach is particularly useful for synthesizing substituted 1,4-dithiins on a large scale and allows a wide range of α-halocarbonyl starting materials.

- High versatility and applicability to various substituents.

- Avoidance of harsh halogenating conditions in the dithiin formation step.

- Scalability for industrial synthesis.

Following the formation of the dihydro-1,4-dithiin, oxidation to the tetraoxide is performed by standard oxidizing agents.

Oxidation to the Tetraoxide

The final step in preparing this compound is the oxidation of the sulfur atoms in the dithiin ring to sulfone groups.

- Peracids such as m-chloroperbenzoic acid.

- Hydrogen peroxide under acidic or catalytic conditions.

- Other selective oxidants suitable for sulfide to sulfone conversion.

Oxidation must be controlled to avoid over-oxidation or ring cleavage, and reaction conditions are optimized to achieve high yields of the tetraoxide.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed condensation | α-Hydroxyketone + 1,2-dithiol | Acid catalyst, aromatic solvent, azeotropic water removal, reflux | Clean reaction, water as by-product | Requires removal of water; moderate yields |

| Ring expansion of 1,3-dithiolanes (Parham method) | 1,3-Dithiolane from α-halocarbonyl + ethane-1,2-dithiol | Ring expansion via sulfonium intermediate, elimination of halide | Versatile, scalable, broad substrate scope | Requires halocarbonyl precursors; multi-step |

Research Findings and Practical Notes

- The acid-catalyzed condensation method produces water as the only by-product, making it environmentally favorable.

- Removal of water azeotropically is critical to drive the equilibrium toward product formation.

- The choice of acid catalyst influences reaction rate and yield; p-toluenesulfonic acid and methanesulfonic acid are preferred for their strong acidity and solubility.

- The ring expansion method offers a practical approach for large-scale synthesis with better control over substitution patterns.

- Oxidation to the tetraoxide must be carefully monitored to prevent degradation of the dithiin ring.

- The tetraoxide derivatives are valuable for agricultural applications as plant growth regulators, highlighting the importance of efficient synthetic routes.

化学反应分析

Types of Reactions: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to yield the corresponding thiol or sulfide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted dithiin derivatives.

科学研究应用

作用机制

The mechanism of action of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide involves its interaction with molecular targets through oxidation and reduction reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific pathways and molecular targets involved in its biological activities are still under investigation .

相似化合物的比较

Dimethipin (5,6-Dimethyl isomer)

- Molecular Formula : C₆H₁₀O₄S₂ (identical to the 2,5-dimethyl isomer).

- Key Differences : Methyl groups at positions 5 and 6 instead of 2 and 5, altering steric and electronic properties .

- Applications : Widely used as a plant growth regulator and defoliant in cotton, potatoes, and tomatoes to facilitate harvesting . Validated analytical methods (e.g., GC-MS/MS with QuEChERS extraction) detect residues in food matrices with a quantification limit of 0.005 mg/kg .

- Synthesis : Produced via optimized industrial routes, with recovery rates (88.8–110.0%) compliant with CODEX guidelines .

Dipyrido-1,4-dithiin Derivatives

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

- Molecular Formula : C₂H₄O₆S₂.

- Structure : A dioxadithiane ring (two oxygen and two sulfur atoms) with four sulfonyl groups.

- Properties : Higher density (1.9 g/cm³) and lower molecular weight (188.18 g/mol) compared to dithiin derivatives .

- Applications : Industrial uses in polymers or specialty chemicals, as indicated by patents (e.g., EP2011791 A1) .

Comparative Analysis Table

Key Findings

Positional Isomerism : The 2,5-dimethyl and 5,6-dimethyl isomers exhibit distinct physicochemical behaviors due to methyl group placement. Dimethipin’s 5,6 configuration enhances its efficacy as a defoliant, possibly due to optimized steric interactions with biological targets .

Stability and Detection : Dimethipin’s sulfonyl groups improve thermal stability, enabling reliable GC-MS/MS detection . In contrast, dipyrido-dithiins require milder conditions for synthesis and isomerization .

Industrial Relevance : 1,5,2,4-Dioxadithiane tetraoxide’s high boiling point (624°C) and density make it suitable for high-temperature applications, unlike dithiin derivatives .

Notes

- Nomenclature Discrepancies: The 2,5-dimethyl variant (CAS 58951-08-9) is often confused with dimethipin (5,6-dimethyl, CAS 5221-53-4) due to similar IUPAC names. Careful attention to substituent positions is critical .

- Analytical Challenges : Positional isomers require advanced chromatographic techniques (e.g., tandem mass spectrometry) for differentiation .

常见问题

Q. What are the key chemical identifiers and structural properties of dimethipin?

Dimethipin (CAS 55290-64-7) is a sulfur-containing organochemical with the molecular formula C₆H₁₀O₄S₂ and a molecular weight of 210.271 g/mol . Its IUPAC name is 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide. The compound features a bicyclic structure with two sulfonyl groups and methyl substituents at the 5- and 6-positions. Key identifiers include the InChIKey PHVNLLCAQHGNKU-UHFFFAOYSA-N and SMILES CC1=C(C)S(=O)(=O)CCS1(=O)=O .

Q. What analytical techniques are recommended for detecting dimethipin in complex matrices?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard for dimethipin detection in complex matrices like animal-based foods (e.g., beef, milk). A validated method involves:

- Sample preparation : Use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with double-layer SPE cartridges for matrix purification.

- Analyte protection : Inclusion of a matrix-derived analyte protectant (AP) to prevent thermal degradation during GC injection.

- Calibration : A seven-point external calibration curve achieves linearity (R² ≥ 0.998) and a limit of quantification (LOQ) of 0.005 mg/kg .

Advanced Research Questions

Q. How can matrix effects be mitigated in GC-MS/MS analysis of dimethipin?

Matrix effects arise from co-eluting compounds in biological or environmental samples. To address this:

- Analyte Protectants (APs) : Incorporate APs (e.g., pepper leaf matrix) to shield dimethipin from degradation and enhance signal stability during GC runs .

- SPE Purification : Use double-layer solid-phase extraction (SPE) cartridges to remove interfering lipids and pigments from food matrices .

- Method Validation : Compare recovery rates across three QuEChERS variants (original, EN, AOAC) to select the most robust protocol for specific matrices .

Q. What are the challenges in validating a quantitative method for dimethipin across different matrices?

Validation requires addressing:

- Recoway Variability : Average recovery rates must fall within 88.8–110.0% (CODEX guidelines), with relative standard deviations (RSD) ≤ 11.97% .

- Matrix-Specific Calibration : External calibration curves must account for matrix-induced signal suppression/enhancement. For example, beef and milk may require distinct normalization factors due to lipid content .

- Sensitivity : Achieving an LOQ of 0.005 mg/kg demands high-resolution MS/MS transitions (e.g., m/z 210 → 125 for quantification) .

Q. What is the mechanism by which dimethipin induces defoliation in plants?

Dimethipin acts as a desiccant by disrupting ethylene biosynthesis and accelerating abscission zone formation in leaves. Studies on apple trees (Malus domestica) show it triggers ethylene-independent pathways, altering auxin transport and upregulating cell-wall-degrading enzymes (e.g., polygalacturonase). Transcriptomic analysis reveals differential expression of genes involved in reactive oxygen species (ROS) signaling and programmed cell death .

Q. How does the choice of extraction method affect the recovery of dimethipin in food samples?

Extraction efficiency varies with matrix composition:

- QuEChERS Versions : The original QuEChERS (dispersive SPE) yields higher recovery in fatty matrices (e.g., pork) due to superior lipid removal, while AOAC protocols are better suited for aqueous samples (e.g., milk) .

- Solvent Selection : Acetonitrile-based extraction outperforms methanol in recovering polar degradation products (e.g., sulfonic acid derivatives) .

- pH Adjustment : Acidic conditions (pH 4–5) stabilize dimethipin during extraction, minimizing hydrolysis to sulfone byproducts .

Methodological Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in recovery rates across studies often stem from matrix complexity. For example, egg yolks’ high lipid content may necessitate additional cleanup steps compared to egg whites .

- Degradation Studies : Monitor thermal stability during GC analysis; dimethipin degrades above 220°C, requiring optimized inlet temperatures .

- Ecotoxicology : Assess soil half-life (t₁/₂) under varying pH and microbial activity, as sulfonyl groups are prone to hydrolysis in alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。